4-bromo-N-tert-butylthiophene-3-carboxamide
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Overview
Description
4-Bromo-N-tert-butylthiophene-3-carboxamide is a chemical compound with the molecular formula C9H12BrNOS and a molecular weight of 263.18 g/mol . It is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and a tert-butyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
The synthesis of 4-bromo-N-tert-butylthiophene-3-carboxamide typically involves the bromination of N-tert-butylthiophene-3-carboxamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring . Industrial production methods may involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
4-Bromo-N-tert-butylthiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-N-tert-butylthiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-N-tert-butylthiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application . For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
4-Bromo-N-tert-butylthiophene-3-carboxamide can be compared with other similar compounds, such as:
4-Bromo-N-methylthiophene-3-carboxamide: Similar structure but with a methyl group instead of a tert-butyl group.
4-Chloro-N-tert-butylthiophene-3-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-tert-butylthiophene-3-carboxamide: Lacks the bromine atom at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
4-bromo-N-tert-butylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-9(2,3)11-8(12)6-4-13-5-7(6)10/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGMLGJSPWRKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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